N-Benzyl-2,4-difluoroaniline
Description
N-Benzyl-2,4-difluoroaniline is a fluorinated aromatic amine derivative characterized by a benzyl group attached to the amino nitrogen and fluorine atoms at the 2- and 4-positions of the benzene ring. Fluorine atoms enhance lipophilicity, metabolic stability, and binding interactions with target enzymes, making such compounds promising candidates for antimicrobial, antioxidant, and anticancer applications .
Properties
Molecular Formula |
C13H11F2N |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
N-benzyl-2,4-difluoroaniline |
InChI |
InChI=1S/C13H11F2N/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI Key |
KFKINLRDMJPKIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Antimicrobial Activity
- N-Benzyl-2,2,2-trifluoroacetamide (a trifluoro analog) demonstrated antifungal activity against Aspergillus flavus (MIC = 15.62 µg/mL) and Candida albicans (MIC = 62.5 µg/mL) via interactions with CYP51 .
- Nitrone 10c (2,4-difluorophenyl motif) exhibited potent lipoxygenase (LOX) inhibition (IC₅₀ = 10 µM), suggesting difluoro substitution enhances enzyme targeting .
Antioxidant Capacity
Cytotoxicity
- N-Benzyl-2,2,2-trifluoroacetamide displayed moderate cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 100 µg/mL) .
- 3-Cyclohexyl-2,4-difluoroaniline (bulky substituent) lacks reported cytotoxicity data, highlighting the need for further studies on steric effects .
Molecular Interactions
- N-Benzyl-2,2,2-trifluoroacetamide showed low docking energy with CYP51 (−7.2 kcal/mol), suggesting stable enzyme-inhibitor complexes .
- Nitrone 10c (2,4-difluorophenyl) formed hydrogen bonds with LOX active sites, correlating with its high inhibitory potency .
Data Tables
Table 1: Antioxidant Activity of Fluorinated Aniline Derivatives
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Antifungal (MIC, µg/mL) | Antibacterial (MIC, µg/mL) |
|---|---|---|
| N-Benzyl-2,2,2-trifluoroacetamide | 15.62–62.5 | Moderate activity |
| 4-Fluoro-2-nitroaniline | N/A | Limited data |
Q & A
Q. What are the recommended synthetic routes for N-Benzyl-2,4-difluoroaniline in academic research?
The compound can be synthesized via Friedel-Crafts acylation, where benzylamine reacts with a fluorinated acylating agent (e.g., trifluoroacetic anhydride). This method requires anhydrous conditions and catalytic Lewis acids. Reaction parameters such as temperature (e.g., 76°C melting point observed in related compounds) and stoichiometric ratios should be optimized to improve yield and purity .
Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. HRMS provides exact mass confirmation (e.g., ±0.001 Da accuracy), while ¹H/¹³C NMR spectra resolve fluorine-induced splitting patterns. Crystallographic techniques may further validate molecular geometry in solid-state studies .
Q. What safety protocols should be followed when handling fluorinated anilines like this compound?
Consult safety data sheets (SDS) for related fluorinated anilines (e.g., 3,5-Dichloro-2,4-difluoroaniline). Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Emergency procedures include immediate medical consultation for exposure incidents .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?
Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Candida albicans, Aspergillus flavus). For mechanistic insights, perform molecular docking with target enzymes like AmpC β-lactamase (PDB: 1KE4) using Lamarckian genetic algorithms (150 individuals, 10 generations, mutation rate 0.02) to predict binding energies and interactions .
Q. What methodologies resolve contradictions in bioactivity data across studies?
Apply statistical tools like Duncan’s multiple range test (p = 0.05) to compare biological activity datasets. For docking results, cluster conformers by root-mean-square deviation (RMSD) and select the lowest-energy conformation from the most populated cluster to ensure reproducibility .
Q. How should researchers optimize molecular docking parameters for this compound and its targets?
Treat the protein as a rigid body and the ligand as flexible. Use grid energy calculations (e.g., AutoDock Tools) to define the active site. Validate docking poses by comparing predicted binding energies (e.g., -8.5 kcal/mol for AmpC β-lactamase) with experimental inhibitory data .
Q. What in vitro assays are recommended for assessing antioxidant and cytotoxic properties?
- Antioxidant activity : Use the phosphomolybdenum method (incubate at 95°C for 90 min, measure absorbance at 695 nm) and ferric reducing antioxidant power (FRAP) assays. Report results as gallic acid equivalents or mM Fe(II)/g .
- Cytotoxicity : Conduct MTT assays on cancer cell lines (e.g., IC₅₀ determination at 100–200 μg/mL). Validate results with dose-response curves and apoptosis markers .
Q. How can advanced functionalization of this compound be achieved for targeted applications?
Employ nucleophilic aromatic substitution (e.g., with oxygen/nickel catalysts) or cross-coupling reactions to introduce heterocyclic moieties. Characterize derivatives using HRMS and NMR to confirm regioselectivity and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
